molecular formula C21H20N2O4S2 B2446712 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922876-02-6

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2446712
CAS No.: 922876-02-6
M. Wt: 428.52
InChI Key: QUUQCSMFCPHKBJ-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

  • Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to the compound , have been synthesized and evaluated for anticonvulsant activity. Some of these compounds showed protection against convulsions induced by picrotoxin, indicating their potential in antiepileptic drug development (Farag et al., 2012).

Cytotoxic and Antitumor Activity

  • Certain derivatives exhibited cytotoxic activities, which may be crucial for further anti-tumor activity studies. Some of these compounds also demonstrated strong inhibition of human carbonic anhydrase, which is relevant in cancer research (Gul et al., 2016).

Excited-State Intramolecular Proton Transfer (ESIPT) and White Organic Light Emitting Diode (WOLED) Application

  • Compounds with a thiazolo[5,4-d]thiazole moiety, related to the compound , have been used in studies related to ESIPT. These compounds were used to fabricate WOLEDs, indicating their application in material sciences (Zhang et al., 2016).

Lipoxygenase Inhibition

  • Research involving N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are structurally related, demonstrated their potential as lipoxygenase inhibitors. This indicates their relevance in the study of inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).

Gastric Acid Antisecretory Activity

  • Similar compounds have been tested for their antisecretory activity against histamine-induced gastric acid secretion, indicating their potential use in the treatment of gastric disorders (Ueda et al., 1991).

Photodynamic Therapy for Cancer Treatment

  • Certain derivatives containing the thiazole moiety have been explored for their potential in photodynamic therapy for cancer treatment, demonstrating significant photophysical and photochemical properties (Pişkin et al., 2020).

Positron Emission Tomography (PET) Imaging

  • Fluorinated derivatives of the compound, designed as matrix metalloproteinase inhibitors, have been investigated as potential PET radioligands for imaging in various pathological processes (Wagner et al., 2007).

Anti-Inflammatory Agents

  • Amino derivatives of the compound have been synthesized and evaluated as potential anti-inflammatory agents (Thabet et al., 2011).

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-27-15-8-10-16(11-9-15)29(25,26)12-4-7-19(24)22-21-23-20-17-6-3-2-5-14(17)13-18(20)28-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUQCSMFCPHKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.